N-(3-{(1E)-1-[2-(cyclopropylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-(3-{(1E)-1-[2-(cyclopropylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with a unique structure that includes a cyclopropylcarbonyl group, an ethanehydrazonoyl group, and a dichlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{(1E)-1-[2-(cyclopropylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple stepsThe final step involves the coupling of the phenyl and dichlorophenoxyacetamide moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-{(1E)-1-[2-(cyclopropylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-{(1E)-1-[2-(cyclopropylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-(3-{(1E)-1-[2-(cyclopropylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and phenylhydrazones, such as:
- N-(3-{(1E)-1-[2-(cyclopropylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-(2,4-dichlorophenoxy)acetamide
- This compound
- This compound
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H19Cl2N3O3 |
---|---|
Molecular Weight |
420.3g/mol |
IUPAC Name |
N-[(E)-1-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]ethylideneamino]cyclopropanecarboxamide |
InChI |
InChI=1S/C20H19Cl2N3O3/c1-12(24-25-20(27)13-5-6-13)14-3-2-4-16(9-14)23-19(26)11-28-18-8-7-15(21)10-17(18)22/h2-4,7-10,13H,5-6,11H2,1H3,(H,23,26)(H,25,27)/b24-12+ |
InChI Key |
WVEICOWNOMTVPH-WYMPLXKRSA-N |
SMILES |
CC(=NNC(=O)C1CC1)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1)/C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1CC1)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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